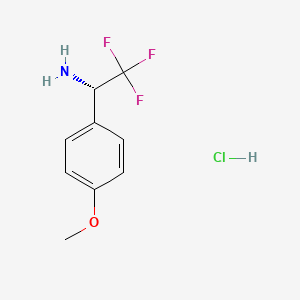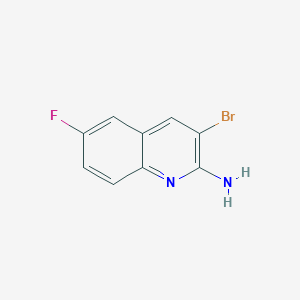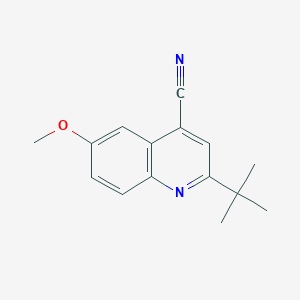![molecular formula C10H11Cl2N3 B11869383 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1707372-40-4](/img/structure/B11869383.png)
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Formation of substituted pyrazolopyridines with various functional groups replacing the chlorine atoms.
科学研究应用
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitubercular and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting antitubercular effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the inhibition of bacterial growth.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a hydrogen atom instead of chlorine at positions 5 and 6.
5-Fluoro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine: A fluorine-substituted analog.
1-Phenyl-3-methyl-5-amino-pyrazole: A precursor used in the synthesis of pyrazolopyridines.
Uniqueness
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of chlorine atoms at positions 5 and 6, which can significantly influence its chemical reactivity and biological activity. The isobutyl group at position 1 also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1707372-40-4 |
|---|---|
分子式 |
C10H11Cl2N3 |
分子量 |
244.12 g/mol |
IUPAC 名称 |
5,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11Cl2N3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
InChI 键 |
YTKVRYRBHLPJHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=NC(=C(C=C2C=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)


![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)







![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)

